molecular formula C26H30N2O4 B6185227 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 2639445-17-1

1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid

Cat. No.: B6185227
CAS No.: 2639445-17-1
M. Wt: 434.5 g/mol
InChI Key: VKONQGRMNMKJHF-UHFFFAOYSA-N
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Description

1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected bipiperidine intermediate. The process generally includes:

    Fmoc Protection: The initial step involves the protection of the amine group of bipiperidine using the Fmoc group. This is achieved by reacting bipiperidine with Fmoc-chloride in the presence of a base such as triethylamine.

    Carboxylation: The protected bipiperidine is then subjected to carboxylation to introduce the carboxylic acid functionality. This can be done using carbon dioxide under high pressure or by using carboxylating agents like chloroformates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amine group for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the fluorenyl group.

    Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used.

    Carboxylation: Chloroformates or carbon dioxide under pressure.

    Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Major Products:

    Deprotected Bipiperidine: After Fmoc removal.

    Peptide Conjugates: When used in peptide synthesis.

Scientific Research Applications

1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.

    Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

    Fmoc-Protected Amino Acids: Such as Fmoc-glycine, Fmoc-alanine, which are used in peptide synthesis.

    Boc-Protected Compounds: Like Boc-lysine, which use a different protecting group (tert-butoxycarbonyl) for amines.

Uniqueness: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is unique due to its bipiperidine structure, which provides additional steric and electronic properties compared to simpler Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of complex peptides and other bioactive molecules.

This detailed overview provides a comprehensive understanding of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2639445-17-1

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30)

InChI Key

VKONQGRMNMKJHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

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